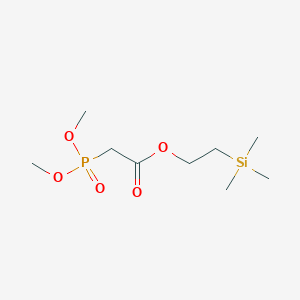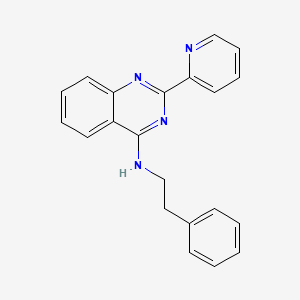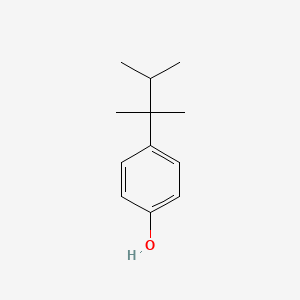
4-(2,3-Dimethylbutan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dimethylbutan-2-yl)phenol is an organic compound belonging to the phenol family It is characterized by a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a 2,3-dimethylbutan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(2,3-Dimethylbutan-2-yl)phenol can be synthesized through several methods, including nucleophilic aromatic substitution. This involves the reaction of an aryl halide with a nucleophile under specific conditions to form the phenolic compound . Another method involves the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,3-Dimethylbutan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: Quinones derived from the compound can be reduced back to phenols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are commonly employed.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Phenols.
Substitution: Halogenated and nitrated phenols.
Aplicaciones Científicas De Investigación
4-(2,3-Dimethylbutan-2-yl)phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(2,3-Dimethylbutan-2-yl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Electrophilic Aromatic Substitution: The hydroxyl group activates the benzene ring towards electrophilic attack, facilitating various substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Ditert-butylphenol: Similar in structure but with tert-butyl groups instead of the 2,3-dimethylbutan-2-yl group.
4-tert-Butylphenol: Contains a single tert-butyl group at the para position.
Uniqueness
4-(2,3-Dimethylbutan-2-yl)phenol is unique due to the presence of the 2,3-dimethylbutan-2-yl group, which imparts distinct steric and electronic properties compared to other phenolic compounds
Propiedades
Número CAS |
4128-07-8 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
4-(2,3-dimethylbutan-2-yl)phenol |
InChI |
InChI=1S/C12H18O/c1-9(2)12(3,4)10-5-7-11(13)8-6-10/h5-9,13H,1-4H3 |
Clave InChI |
FPMWFZBBAILIGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(C)C1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B14158626.png)
![2-(2,4-dichlorophenoxy)-N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]acetohydrazide](/img/structure/B14158633.png)
![N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B14158636.png)

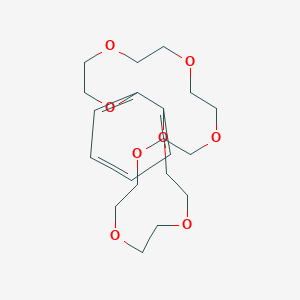
![3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide](/img/structure/B14158665.png)
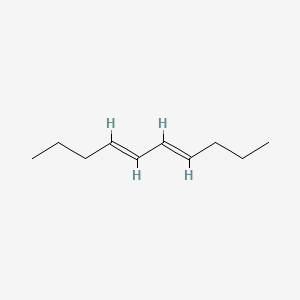
![6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine](/img/structure/B14158672.png)
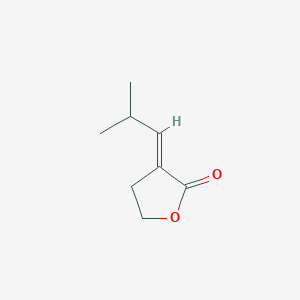
![(4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)hydrazine](/img/structure/B14158685.png)
![2,4-dichloro-N'-[(2-hydroxyphenyl)carbonyl]benzohydrazide](/img/structure/B14158689.png)
